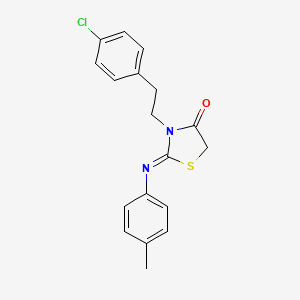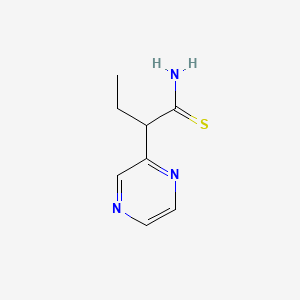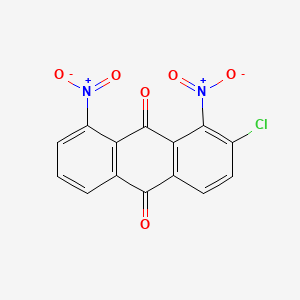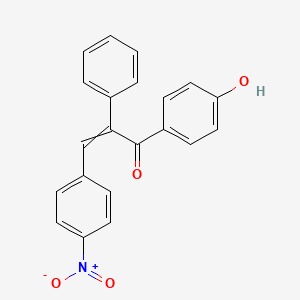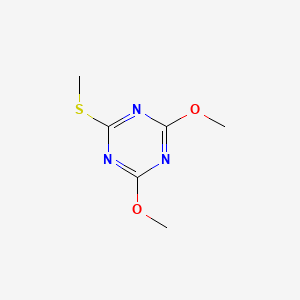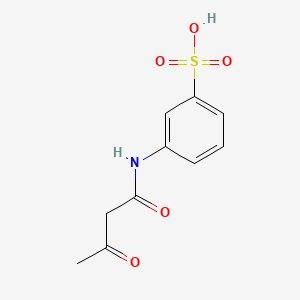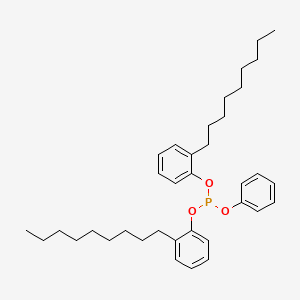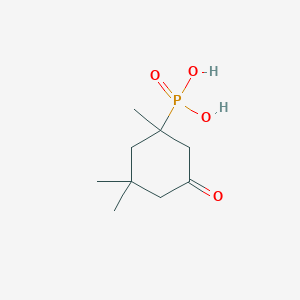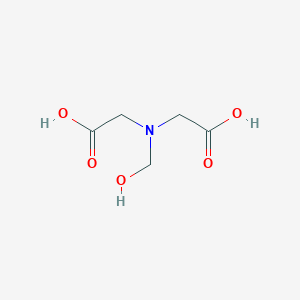
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a dimethylbenzamide structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide typically involves the reaction of m-dimethylaminobenzoyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amines and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted amines and benzamides.
Hydrolysis: Products include dimethylbenzamide and bis(2-chloroethyl)amine derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: It is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and disruption of DNA replication and transcription . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential therapeutic applications. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable compound in medicinal chemistry research .
Propriétés
Numéro CAS |
24813-06-7 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-4-3-5-12(10-11)17(8-6-14)9-7-15/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
QRTVTLIVRGPKHA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


